molecular formula C24H20N4OS2 B2399916 2-(1H-benzimidazol-2-ylmethylsulfanyl)-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one CAS No. 354130-08-8

2-(1H-benzimidazol-2-ylmethylsulfanyl)-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

Cat. No. B2399916
CAS RN: 354130-08-8
M. Wt: 444.57
InChI Key: FNKCMKGUYKKAMW-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a benzimidazole, a phenyl group, and a tetrahydrobenzothiolo[2,3-d]pyrimidin-4-one moiety. These groups are common in many biologically active compounds and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For example, the benzimidazole moiety might undergo reactions typical of aromatic heterocycles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the benzimidazole moiety might increase its polarity and influence its solubility .

Scientific Research Applications

Synthesis and Utilization in Heterocyclic Chemistry

Compounds similar to 2-(1H-benzimidazol-2-ylmethylsulfanyl)-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one have been utilized in the synthesis of various heterocyclic compounds. For instance, Darweesh et al. (2016) demonstrated the use of benzothiazole and benzimidazole derivatives in synthesizing novel pyrazolo[1,5-a]pyrimidine and [1,2,4]-triazolo[1,5-a]pyramidine derivatives (Darweesh, Mekky, Salman, & Farag, 2016). Such derivatives are important in the field of medicinal chemistry for their potential biological activities.

Antimicrobial and Antibacterial Properties

Several studies have focused on the antimicrobial and antibacterial properties of benzothiazole and benzimidazole-based compounds. A study by Mene and Kale (2013) synthesized compounds by reacting benzothiazole derivatives with various aromatic amines, which were then screened for anti-inflammatory and anti-bacterial activities (Mene & Kale, 2013). Alsaedi, Farghaly, and Shaaban (2019) also synthesized pyrazolo[1,5-a]pyrimidine derivatives containing phenylsulfonyl moiety with demonstrated antimicrobial activities (Alsaedi, Farghaly, & Shaaban, 2019).

Potential in Developing Anti-Helicobacter pylori Agents

Carcanague et al. (2002) expanded on a specific benzimidazole scaffold, showing potent activities against the gastric pathogen Helicobacter pylori. This study underscores the potential of benzimidazole derivatives in developing novel anti-H. pylori agents (Carcanague et al., 2002).

Synthesis of Novel Thieno[2, 3-d]pyrimidines

Research by Salahuddin, Kakad, and Shantakumar (2009) involved synthesizing novel thieno[2, 3-d]pyrimidines, demonstrating their biological potential through antibacterial testing (Salahuddin, Kakad, & Shantakumar, 2009).

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Many benzimidazole derivatives exhibit diverse biological activities, including anticancer, antiviral, and antibacterial effects .

properties

IUPAC Name

2-(1H-benzimidazol-2-ylmethylsulfanyl)-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4OS2/c29-23-21-16-10-4-7-13-19(16)31-22(21)27-24(28(23)15-8-2-1-3-9-15)30-14-20-25-17-11-5-6-12-18(17)26-20/h1-3,5-6,8-9,11-12H,4,7,10,13-14H2,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNKCMKGUYKKAMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)C4=CC=CC=C4)SCC5=NC6=CC=CC=C6N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-benzimidazol-2-ylmethylsulfanyl)-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

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